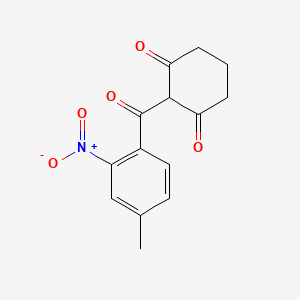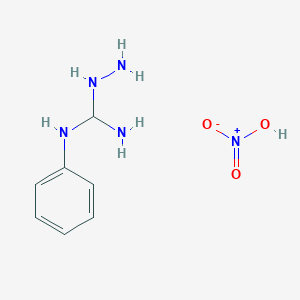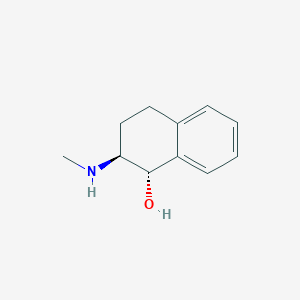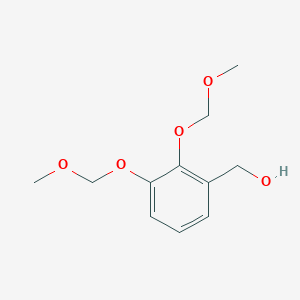
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium is an organophosphorus compound with a unique structure that includes both ethoxy and diethoxyethyl groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)(ethoxy)oxophosphanium typically involves the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a ligand in drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which (2,2-Diethoxyethyl)(ethoxy)oxophosphanium exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pathways involved often include nucleophilic attack on the phosphorus atom, leading to the formation of intermediate species that drive the reaction forward .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2-diethoxyethylphosphonate
- Diethyl phosphonacetaldehyde diethyl acetal
- Ethyl vinyl ether
Uniqueness
(2,2-Diethoxyethyl)(ethoxy)oxophosphanium is unique due to its specific combination of ethoxy and diethoxyethyl groups attached to the phosphorus atom. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, its ability to form stable coordination complexes with metal ions makes it particularly valuable in catalytic applications .
Properties
CAS No. |
133346-00-6 |
|---|---|
Molecular Formula |
C8H18O4P+ |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2,2-diethoxyethyl-ethoxy-oxophosphanium |
InChI |
InChI=1S/C8H18O4P/c1-4-10-8(11-5-2)7-13(9)12-6-3/h8H,4-7H2,1-3H3/q+1 |
InChI Key |
YHCRONIXKOMLME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C[P+](=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
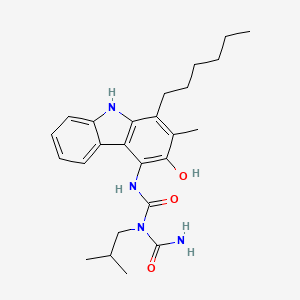
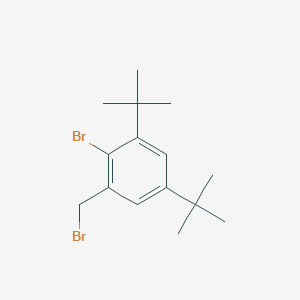
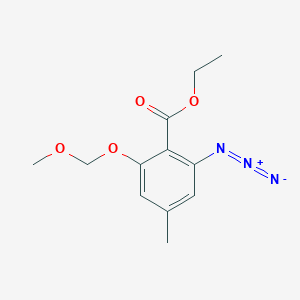
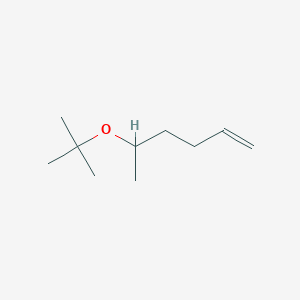
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)

![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
